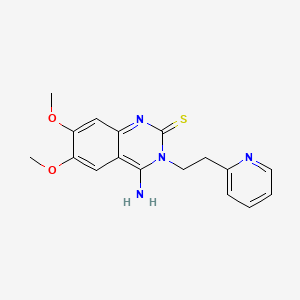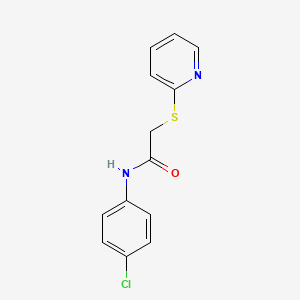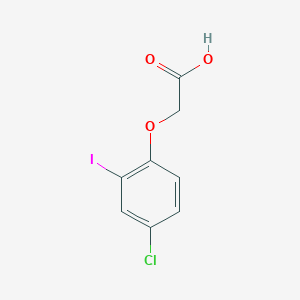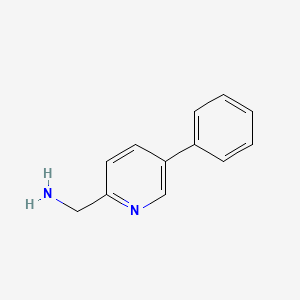
Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Overview
Description
Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis were not found in the available resources.
Physical And Chemical Properties Analysis
Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is stored in an inert atmosphere at room temperature . The boiling point of this compound is not specified .
Scientific Research Applications
Environmental and Synthetic Applications
Synthetic Applications in Pharmaceuticals : Tetrahydroisoquinolines, including derivatives similar to tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, are pivotal in the synthesis of a broad range of pharmaceuticals. These compounds serve as 'privileged scaffolds' in drug discovery, showing promise in cancer therapy, malaria treatment, and central nervous system disorders. Their versatility in chemical synthesis is underscored by their application in crafting anticancer antibiotics and neuroprotective agents (Singh & Shah, 2017).
Environmental Impact of Synthetic Phenolic Antioxidants : Research surrounding synthetic phenolic antioxidants, which share some structural similarities with tert-butyl derivatives, has highlighted their widespread occurrence in environmental matrices. These compounds, including tert-butyl-based antioxidants, have been detected in indoor dust, outdoor air particulates, and various water sources, leading to discussions on their environmental fate and potential toxicity. The need for future studies to explore novel antioxidants with lower toxicity and environmental impact is emphasized (Liu & Mabury, 2020).
Therapeutic and Biological Research
- Immunomodulatory Effects : The immunomodulatory effects of plant alkaloids, including tetrandrine (a bis-benzylisoquinoline alkaloid), provide insights into the potential therapeutic applications of similar compounds. Tetrandrine has been used to treat various autoimmune disorders, demonstrating the potential of isoquinoline derivatives in modulating immune responses and suggesting areas for further research into related compounds for autoimmune disease treatment (Lai, 2002).
Technological and Industrial Applications
- Decomposition of Environmental Pollutants : Studies on the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors touch on the broader theme of using tert-butyl derivatives in environmental remediation. These studies demonstrate the potential of advanced oxidation processes in breaking down environmental pollutants, suggesting that similar approaches could be adapted for compounds like tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in mitigating environmental contamination (Hsieh et al., 2011).
Safety and Hazards
The safety information available indicates that Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 5-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,10H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUSESRHYCFCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
CAS RN |
441065-33-4 | |
| Record name | tert-butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137704.png)




![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3137741.png)


![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)
![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)
